Thiepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

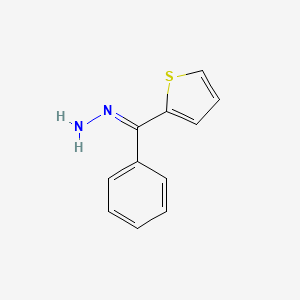

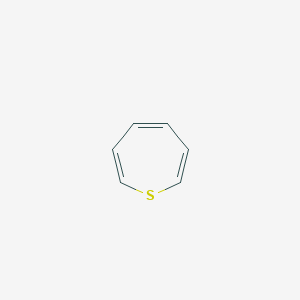

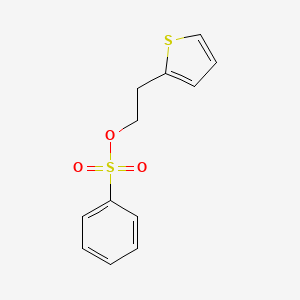

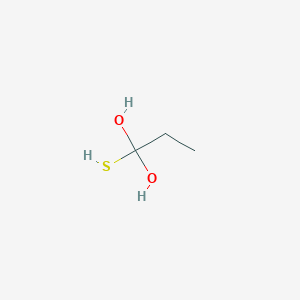

Thiepine, also known as thiatropilidene, is an unsaturated seven-membered heterocyclic compound consisting of six carbon atoms and one sulfur atom. The parent compound, with the chemical formula C6H6S, is unstable and predicted to be antiaromatic. Bulky derivatives of this compound have been isolated and shown by X-ray crystallography to have a nonplanar C6S ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiepine can be synthesized through various methods, including elimination reactions, enol fixation, ring expansion, and condensation reactions. For instance, the valence isomerization of the 3-thiatricyclo[4.1.0.02’7]heptene skeleton is one such method . Another approach involves the rearrangement via carbene intermediates .

Industrial Production Methods: Industrial production of this compound and its derivatives often involves stabilizing the this compound skeleton through complexation with transition metals. For example, this compound-iron tricarbonyl complexes have been used to stabilize the thermally labile parent this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Thiepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pummerer reaction, for example, has been successfully applied to the synthesis of novel thiepins starting from 4,5-dihydro derivatives .

Common Reagents and Conditions: Common reagents used in this compound reactions include sulfurizing agents like phosphorus pentasulfide and catalysts such as palladium complexes. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent decomposition .

Major Products: Major products formed from this compound reactions include benzothiepines and dibenzothiepines, which have applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Thiepine and its derivatives have been extensively studied for their applications in various fields:

Chemistry: this compound derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: this compound derivatives have shown antimicrobial activity against various bacterial and fungal strains .

Medicine: Dibenzothiepin derivatives have been investigated for their potential as antiviral agents, particularly against dengue virus .

Industry: this compound-based compounds are used in the development of organic semiconductors and optoelectronic devices .

Wirkmechanismus

The mechanism of action of thiepine involves the stabilization of its antiaromatic ring through complexation with transition metals. Computational studies suggest that this compound would eliminate a sulfur atom to form benzene, with the intermediate being the bicyclic thianorcaradiene . In medicinal applications, this compound derivatives act by inhibiting viral replication or exhibiting antimicrobial properties through interactions with specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

- 1H-azepine (X = NH)

- Oxepin (X = O)

- Benzothiepines

- Dibenzothiepines

Comparison: Thiepine is unique due to its seven-membered ring structure with a sulfur atom, which imparts distinct chemical and physical properties. Compared to oxepin and azepine, this compound exhibits greater thermal instability and a higher tendency to undergo sulfur extrusion reactions . Benzothiepines and dibenzothiepines, on the other hand, have fused benzene rings that enhance their stability and broaden their applications in medicinal chemistry .

This compound’s unique structure and reactivity make it a valuable compound in both scientific research and industrial applications. Its derivatives continue to be explored for their potential in various fields, from medicine to materials science.

Eigenschaften

CAS-Nummer |

291-72-5 |

|---|---|

Molekularformel |

C6H6S |

Molekulargewicht |

110.18 g/mol |

IUPAC-Name |

thiepine |

InChI |

InChI=1S/C6H6S/c1-2-4-6-7-5-3-1/h1-6H |

InChI-Schlüssel |

BISQTCXKVNCDDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=CSC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)